molecular formula C40H28O4Si B3057040 Tetranaphthalen-1-yl silicate CAS No. 7621-92-3

Tetranaphthalen-1-yl silicate

Cat. No.: B3057040
CAS No.: 7621-92-3
M. Wt: 600.7 g/mol
InChI Key: PMEDJXLAXHSLGG-UHFFFAOYSA-N
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Description

Tetranaphthalen-1-yl silicate is a chemical compound that belongs to the class of silicates, which are compounds containing silicon-oxygen anions. This compound is characterized by the presence of four naphthalene groups attached to a central silicon atom. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings, and its derivatives are known for their diverse biological and chemical properties.

Scientific Research Applications

Tetranaphthalen-1-yl silicate has a wide range of applications in scientific research, including:

Mechanism of Action

While the exact mechanism of action for Tetranaphthalen-1-yl silicate is not specified, silicates in general have been studied extensively. For example, voltage-gated sodium channels are responsible for depolarization of the nerve cell membrane and conduction of action potentials across the surface of neuronal cells .

Safety and Hazards

While specific safety data for Tetranaphthalen-1-yl silicate is not available, safety data for similar compounds like Tetraethyl orthosilicate indicate that it is flammable and can cause serious eye irritation and respiratory irritation .

Future Directions

The future prospects of silicates are vast. Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation, and even wastewater purification . There is still a lot to explore about their synthesis and utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranaphthalen-1-yl silicate typically involves the reaction of naphthalen-1-yl derivatives with silicon-containing precursors. One common method is the Stöber process, which is used to prepare silica nanoparticles. This process involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of alcohol and ammonia . The reaction conditions, such as temperature, solvent, and pH, can be adjusted to control the size and morphology of the resulting silica particles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of microchannel and microwave-assisted methods can enhance the rate of nucleation and growth reactions, leading to higher yields and better control over particle size and distribution . These methods are advantageous for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetranaphthalen-1-yl silicate can undergo various chemical reactions, including:

    Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can convert naphthalene groups to dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as solvent, temperature, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthoquinone derivatives, while substitution reactions can produce halogenated naphthalene compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetranaphthalen-1-yl silicate include other silicate derivatives with aromatic groups, such as tetraethyl orthosilicate (TEOS) and tetramethoxysilane (TMOS). These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to the presence of four naphthalene groups, which impart distinct chemical and biological properties. Compared to other silicate derivatives, this compound may exhibit enhanced thermal stability, mechanical strength, and biological activity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

tetranaphthalen-1-yl silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEDJXLAXHSLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322437
Record name tetranaphthalen-1-yl silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-92-3
Record name Silicic acid (H4SiO4), tetra-1-naphthalenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7621-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 401234
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetranaphthalen-1-yl silicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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